2-(4-Benzyloxybenzyl)-3-oxoquinuclidine
Description
2-(4-Benzyloxybenzyl)-3-oxoquinuclidine is a synthetic organic compound featuring a quinuclidine core modified at the C2 position with a 4-benzyloxybenzyl group and an oxo (keto) group at C3. The quinuclidine skeleton, a bicyclic amine, is known for its conformational rigidity, which influences its chemical reactivity and physical properties .
Properties
CAS No. |
111896-95-8 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C21H23NO2/c23-21-18-10-12-22(13-11-18)20(21)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2 |
InChI Key |
SODNHZYMOYNEKW-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three categories of analogs: (i) 3-oxoquinuclidine derivatives, (ii) quinuclidine-based salts with inorganic counterions, and (iii) benzyloxybenzyl-substituted compounds.
Structural Analogs: 3-Oxoquinuclidine Derivatives
Key analogs include:
- (3-oxoquinuclidinium)[FeCl4] (A) : This derivative lacks the 4-benzyloxybenzyl group but retains the 3-oxo modification. It exhibits long-range magnetic ordering below 3 K due to FeCl4⁻ interactions, a property absent in its hydrate form (B), highlighting the sensitivity of magnetic behavior to crystal packing and hydration .
Quinuclidine Salts with Inorganic Counterions
- (Quinuclidinium)[FeCl4] (C) : The absence of both the oxo and 4-benzyloxybenzyl groups simplifies the structure, leading to distinct crystallographic and magnetic properties compared to A and D .
Benzyloxybenzyl-Substituted Compounds
- 4-Benzyloxybenzyl alcohol : A precursor to the 4-benzyloxybenzyl group, this compound has a melting point of 86–87°C and is soluble in organic solvents . Its hydroxyl group participates in hydrogen bonding, which may differ from the ether linkage in the target compound.
- 4-Benzyloxybenzaldehyde : The aldehyde functional group increases reactivity compared to the benzyl ether, enabling nucleophilic additions absent in 2-(4-benzyloxybenzyl)-3-oxoquinuclidine .
Data Tables
Table 1: Physical and Magnetic Properties of Quinuclidine Derivatives
Table 2: Reactivity and Solubility Trends
| Compound | Key Functional Groups | Reactivity Profile | Solubility |
|---|---|---|---|
| This compound | Ether, amine, ketone | Low electrophilicity; stable | Likely organic solvents |
| 4-Benzyloxybenzaldehyde | Aldehyde, ether | High (nucleophilic additions) | Polar aprotic solvents |
| (3-oxoquinuclidinium)[FeCl4] (A) | Ketone, FeCl4⁻ | Ionic interactions dominate | Water (hydrate form) |
Key Research Findings
- Magnetic Behavior : The 3-oxo group in compound A facilitates magnetic ordering via FeCl4⁻ spin coupling, whereas hydration (compound B) disrupts this order, emphasizing the role of crystal packing .
- Steric Effects : The 4-benzyloxybenzyl group introduces steric hindrance, which may limit accessibility to the quinuclidine nitrogen in reactions compared to simpler derivatives like compound C .
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